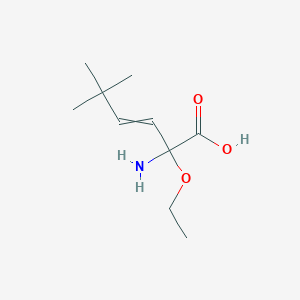
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid is an organic compound with the molecular formula C10H19NO3 It contains a primary amine, an ether, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl iodide, followed by amination and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The double bond in the hex-3-enoic acid moiety can be reduced to form saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as fully saturated acids, amides, and esters.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid exerts its effects involves interactions with specific molecular targets. The primary amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylhex-5-enoic acid
- 2-Amino-2-ethoxy-5,5-dimethylhexanoic acid
- (3E)-5,5-Dimethylhex-3-enoic acid
Uniqueness
2-Amino-2-ethoxy-5,5-dimethylhex-3-enoic acid is unique due to the presence of both an amino group and an ether linkage, which are not commonly found together in similar compounds
Eigenschaften
CAS-Nummer |
185216-43-7 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-amino-2-ethoxy-5,5-dimethylhex-3-enoic acid |
InChI |
InChI=1S/C10H19NO3/c1-5-14-10(11,8(12)13)7-6-9(2,3)4/h6-7H,5,11H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
UXGVVPVPFOMQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C=CC(C)(C)C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
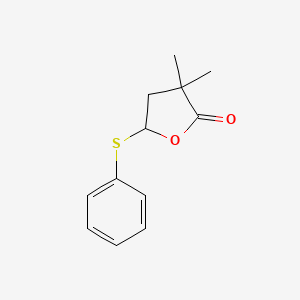
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
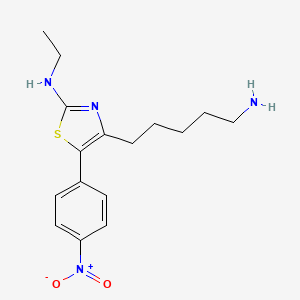

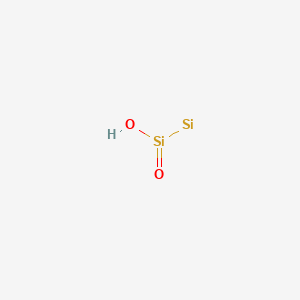
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
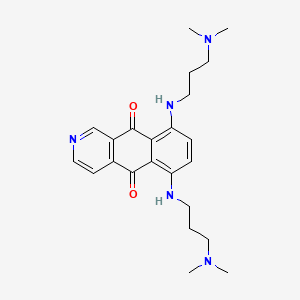
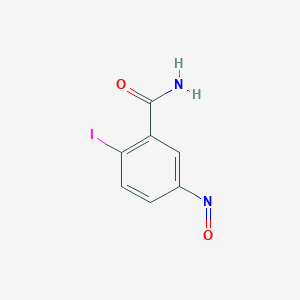

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)

